Exclusive Cytotoxicity of the Benzo[d]isothiazole Scaffold Against MT-4 Cells vs. Inactive Benzothiazole and Thiazole Analogs
In a direct head-to-head evaluation of three congeneric series of Schiff bases, only the benzo[d]isothiazole derivatives displayed measurable cytotoxicity. The benzothiazole and thiazole series failed to show any antiviral or antimicrobial activity and were not cytotoxic under the same assay conditions [1].
| Evidence Dimension | Cytotoxicity (CC50) against human CD4+ lymphocytes (MT-4) |
|---|---|
| Target Compound Data | CC50 = 4–9 µM (benzo[d]isothiazole Schiff bases) |
| Comparator Or Baseline | Benzothiazole Schiff bases: no cytotoxicity detected. Thiazole Schiff bases: no cytotoxicity detected. |
| Quantified Difference | >10-fold (estimated based on upper limit of inactive range) |
| Conditions | MT-4 cell line supporting HIV-1 growth; compound concentration range tested up to at least 10 µM. |
Why This Matters
This stark, qualitative difference in cytotoxic potential makes the benzo[d]isothiazole core indispensable for research programs targeting lymphocyte-derived tumors or immunomodulatory pathways, where benzothiazole or thiazole alternatives would simply be inactive.
- [1] Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. View Source
